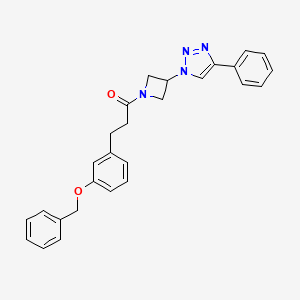

3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(Benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is an organic compound featuring a complex structure composed of benzyloxy, phenyl, azetidine, and triazole functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be accomplished through a multi-step reaction sequence:

Formation of the Benzyloxy Intermediate: : The initial step involves the alkylation of 3-hydroxybenzaldehyde with benzyl bromide under basic conditions to form 3-(benzyloxy)benzaldehyde.

Synthesis of the Azetidine Intermediate: : This is followed by a cycloaddition reaction between azide and alkyne precursors to form the triazole moiety, which is then reacted with an azetidine intermediate.

Final Coupling Reaction: : The final step entails the coupling of the benzyloxy intermediate with the azetidine-triazole intermediate in the presence of a coupling agent and appropriate solvents under controlled temperature and pH.

Industrial Production Methods

Industrially, the production of this compound may involve optimized reaction conditions, including high-purity reagents, automated reactors for precise temperature control, and continuous flow synthesis techniques to maximize yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The benzyloxy group can undergo oxidation to form aldehyde or carboxylic acid derivatives under strong oxidizing conditions.

Reduction: : The ketone functional group can be reduced to corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: : The phenyl and benzyloxy groups can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: : Halogenated solvents and nucleophiles such as halides or amines under reflux conditions.

Major Products

Oxidation: : Corresponding carboxylic acids and aldehydes.

Reduction: : Corresponding alcohols.

Substitution: : Various substituted benzyloxyphenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a valuable intermediate in organic synthesis, particularly in constructing complex molecular architectures and studying reaction mechanisms.

Biology

3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be used in biological assays to probe enzyme activities and receptor bindings due to its unique structural properties.

Medicine

Its potential medicinal applications include acting as a scaffold for designing new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industrial settings, this compound can be used to develop new materials with specific chemical and physical properties, such as polymers or advanced composites.

Mecanismo De Acción

The exact mechanism of action for this compound depends on its application:

Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

Receptor Interaction: : It can interact with cellular receptors, altering signaling pathways and cellular responses.

Comparación Con Compuestos Similares

3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

3-(Benzyloxy)phenyl derivatives: : Varying the substitution on the phenyl ring can yield analogs with different reactivities and properties.

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one derivatives: : Modifications in the azetidine or triazole rings result in compounds with varied biological activities.

This article touches upon the major aspects of this compound, giving you an overview of its synthesis, reactions, applications, and comparisons. Quite the molecule, right?

Actividad Biológica

The compound 3-(3-(benzyloxy)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one , identified by its CAS number 2034265-86-4 , is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C25H22N4O2, with a molecular weight of 410.5 g/mol . Its structure features a triazole ring , which is often associated with various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

Research has shown that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific studies and findings related to the activity of the compound.

Anticancer Activity

One of the primary areas of investigation for this compound is its potential as an anticancer agent. A study involving analogs of related compounds demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, derivatives of E-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one were synthesized and evaluated for cytotoxicity against various cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells. The most potent compound showed an IC50 value of 2.97 µM against PC-3 cells, indicating significant anticancer potential .

The mechanism by which this compound exerts its effects appears to involve interaction with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for mitosis. This interference can lead to apoptosis in cancer cells while sparing normal cells, as evidenced by the selectivity observed in cytotoxicity assays .

Pharmacological Profile

In addition to anticancer properties, the pharmacological profile of this compound suggests it may also possess other therapeutic potentials:

Inhibition of Monoamine Oxidase (MAO)

Research on related compounds has indicated that benzyloxy-substituted phenyl derivatives can act as selective inhibitors of MAO B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. One such derivative exhibited an IC50 value in the low nanomolar range (1.4 nM), showcasing a high degree of selectivity for MAO B over MAO A .

Case Studies

Several case studies have highlighted the efficacy and safety profiles of compounds structurally similar to this compound:

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| 5o | Anticancer | 3.60 ± 0.45 | SiHa |

| 5d | Anticancer | 2.97 ± 0.88 | PC-3 |

| 12a | MAO B Inhibition | 1.4 | Rat Brain |

These results suggest that modifications to the benzyloxy and triazole moieties can significantly enhance biological activity.

Propiedades

IUPAC Name |

3-(3-phenylmethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c32-27(15-14-21-10-7-13-25(16-21)33-20-22-8-3-1-4-9-22)30-17-24(18-30)31-19-26(28-29-31)23-11-5-2-6-12-23/h1-13,16,19,24H,14-15,17-18,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHAFIIPCYYACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.